molecular formula C12H18N2O B13272701 2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine

2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine

Cat. No.: B13272701
M. Wt: 206.28 g/mol
InChI Key: IQCYMWIHXZUOGX-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine is an organic compound that features a pyridine ring, an oxolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate oxolane derivative under specific conditions. For instance, the reaction can be carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxolane ring and amine group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-N-(1-pyridin-3-ylethyl)oxolan-3-amine

InChI

InChI=1S/C12H18N2O/c1-9(11-4-3-6-13-8-11)14-12-5-7-15-10(12)2/h3-4,6,8-10,12,14H,5,7H2,1-2H3

InChI Key

IQCYMWIHXZUOGX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC(C)C2=CN=CC=C2

Origin of Product

United States

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